N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE
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Overview
Description
N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a phenethyl group and a cyanamide group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenethylamine with cyanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted triazine derivatives with diverse functional groups.
Scientific Research Applications
N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may inhibit or activate certain pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzo[d]oxazol-2-amine
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Uniqueness
N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c13-8-14-12-15-9-17(10-16-12)7-6-11-4-2-1-3-5-11/h1-5H,6-7,9-10H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPVKHUJSYWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CC=C2)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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